5-Nitro-2-(piperidin-3-ylmethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group at the 5-position and a piperidin-3-ylmethoxy group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine typically involves the following steps:
Substitution: The piperidin-3-ylmethoxy group can be introduced via nucleophilic substitution reactions. This involves reacting 2-chloropyridine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidin-3-ylmethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Potassium carbonate, various nucleophiles.
Major Products
Reduction: 5-Amino-2-(piperidin-3-ylmethoxy)pyridine.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and piperidine-containing compounds.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-3-ylmethoxy)pyridine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-methoxypyridine: Lacks the piperidin-3-yl group, which may affect its interaction with biological targets.
Uniqueness
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is unique due to the presence of both the nitro and piperidin-3-ylmethoxy groups
Eigenschaften
Molekularformel |
C11H15N3O3 |
---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
5-nitro-2-(piperidin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9/h3-4,7,9,12H,1-2,5-6,8H2 |
InChI-Schlüssel |
FCSQFWOMDYYMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.